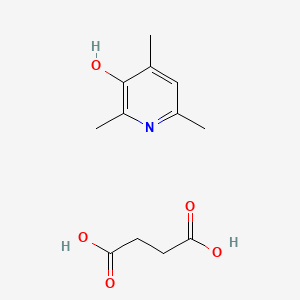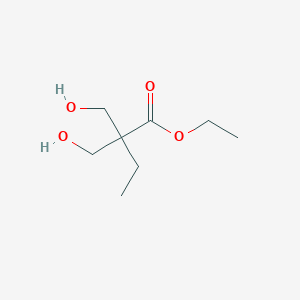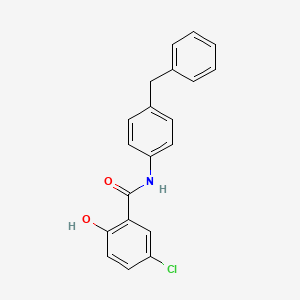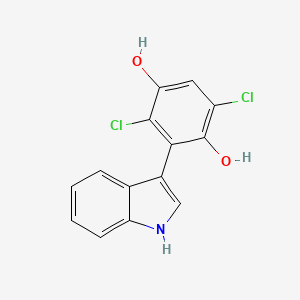
Butanedioic acid;2,4,6-trimethylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid;2,4,6-trimethylpyridin-3-ol is a compound that combines the properties of butanedioic acid and 2,4,6-trimethylpyridin-3-ol. Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the formula C4H6O4. It is a key intermediate in the citric acid cycle, which is essential for cellular respiration in living organisms. 2,4,6-Trimethylpyridin-3-ol, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with the formula C8H11NO. This compound is known for its antioxidant properties and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2,4,6-trimethylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trimethylpyridine with butanedioic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
化学反応の分析
Types of Reactions
Butanedioic acid;2,4,6-trimethylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Butanedioic acid;2,4,6-trimethylpyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its antioxidant properties and potential therapeutic effects. In medicine, it is being investigated for its role in treating inflammatory diseases such as inflammatory bowel disease (IBD). The compound has shown promise in reducing oxidative stress and inflammation in experimental models .
作用機序
The mechanism of action of butanedioic acid;2,4,6-trimethylpyridin-3-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of reactive oxygen species (ROS) and modulate the activity of key signaling pathways such as NF-kB, PI3K/AKT, and mitogen-activated protein kinases. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis .
類似化合物との比較
Butanedioic acid;2,4,6-trimethylpyridin-3-ol can be compared with other similar compounds such as 2,4,6-trimethylpyridine and 2,4,6-trimethylpyridinol. While these compounds share some structural similarities, this compound is unique in its combination of antioxidant and anti-inflammatory properties. This makes it a valuable compound for research and potential therapeutic applications .
List of Similar Compounds
- 2,4,6-Trimethylpyridine
- 2,4,6-Trimethylpyridinol
- 2,4,6-Triarylpyridines
- 2,4,6-Triarylpyrimidines
特性
CAS番号 |
886574-12-5 |
|---|---|
分子式 |
C12H17NO5 |
分子量 |
255.27 g/mol |
IUPAC名 |
butanedioic acid;2,4,6-trimethylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C4H6O4/c1-5-4-6(2)9-7(3)8(5)10;5-3(6)1-2-4(7)8/h4,10H,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
OLBBKQREWLVXDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1O)C)C.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)


![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)


![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)

![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)

